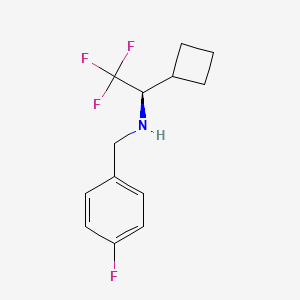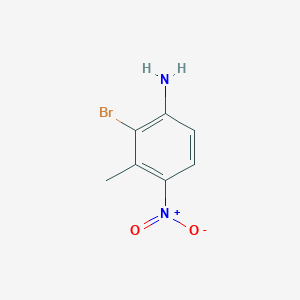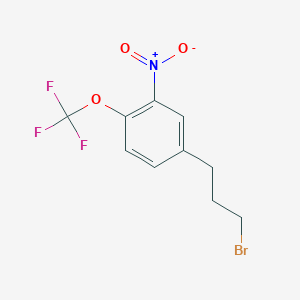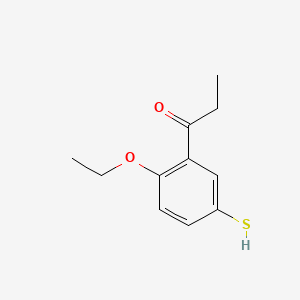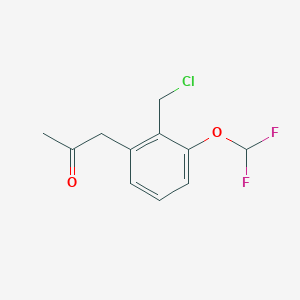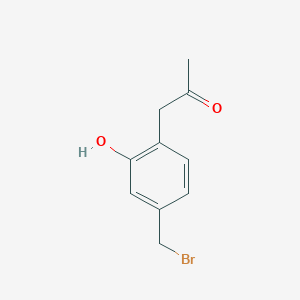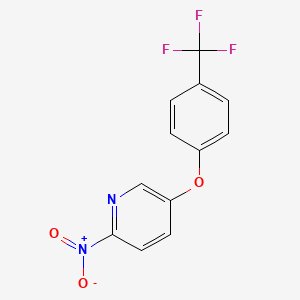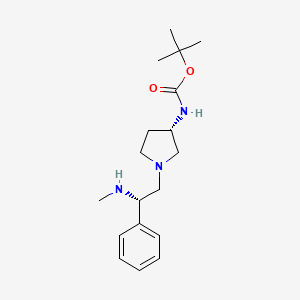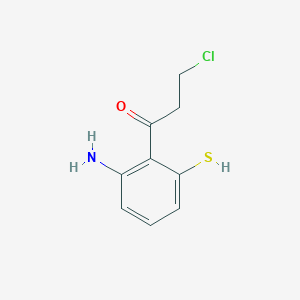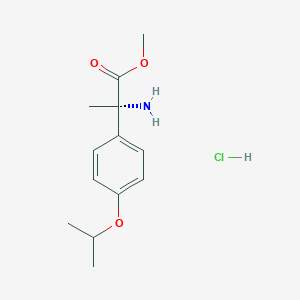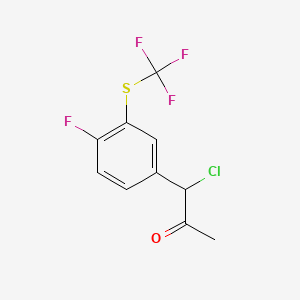
1-Chloro-1-(4-fluoro-3-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(4-fluoro-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7ClF4OS. This compound is characterized by the presence of a chloro group, a fluoro group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
One common synthetic route includes the radical trifluoromethylation of carbon-centered intermediates . The reaction conditions often involve the use of specific catalysts and reagents to ensure the selective introduction of the desired functional groups.
Industrial production methods may vary, but they generally follow similar principles, scaling up the laboratory procedures to accommodate larger quantities and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
1-Chloro-1-(4-fluoro-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(4-fluoro-3-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable tool in studying biochemical pathways and interactions.
Medicine: It may serve as a precursor for the development of pharmaceuticals, particularly those requiring fluorinated and trifluoromethylated moieties.
Mechanism of Action
The mechanism by which 1-Chloro-1-(4-fluoro-3-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group, in particular, plays a crucial role in modulating the compound’s reactivity and interactions with other molecules. The pathways involved may include radical intermediates and specific enzyme interactions, depending on the context of its use .
Comparison with Similar Compounds
Similar compounds to 1-Chloro-1-(4-fluoro-3-(trifluoromethylthio)phenyl)propan-2-one include:
- 1-Chloro-1-(3-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one
- 1-Chloro-1-(3-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one
These compounds share similar structural features but differ in the position of the fluoro and trifluoromethylthio groups on the phenyl ring. The unique positioning of these groups in this compound contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H7ClF4OS |
|---|---|
Molecular Weight |
286.67 g/mol |
IUPAC Name |
1-chloro-1-[4-fluoro-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF4OS/c1-5(16)9(11)6-2-3-7(12)8(4-6)17-10(13,14)15/h2-4,9H,1H3 |
InChI Key |
RUCIUYNYARKETM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)F)SC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14049922.png)
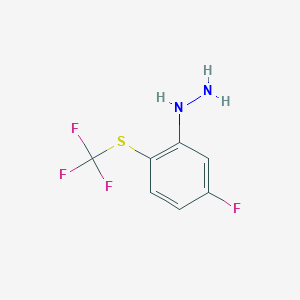
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3R)-3-piperidinyl]-](/img/structure/B14049925.png)
